ethyl 5-{[(2-fluorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chemical Reactions Analysis
ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The indole core is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its antiviral properties.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Noted for its activity against Mycobacterium tuberculosis.
The uniqueness of ETHYL 5-(2-FLUOROBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20FNO4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 5-(2-fluorobenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H20FNO4/c1-4-29-24(28)21-14(2)26(3)22-16-10-6-5-9-15(16)20(13-18(21)22)30-23(27)17-11-7-8-12-19(17)25/h5-13H,4H2,1-3H3 |
InChI Key |
YCZWOTMDTOVAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4F)C)C |
Origin of Product |
United States |
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